2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol is a compound with a molecular formula of C11H17BrN2O and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol typically involves the bromination of a suitable phenolic precursor followed by the introduction of the dimethylaminoethyl group. One common method involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-6-methylphenol is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like zinc and acetic acid are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: 2-Amino-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with various receptors and enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)phenol
- 2-Bromo-6-({[2-(methylamino)ethyl]amino}methyl)phenol
- 2-Chloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol
Uniqueness
2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol is unique due to the specific positioning of the bromine and dimethylaminoethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C11H17BrN2O |
---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
2-bromo-6-[[2-(dimethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C11H17BrN2O/c1-14(2)7-6-13-8-9-4-3-5-10(12)11(9)15/h3-5,13,15H,6-8H2,1-2H3 |
InChI-Schlüssel |
YQOOOANROHKLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC1=C(C(=CC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.